Piconol

Descripción

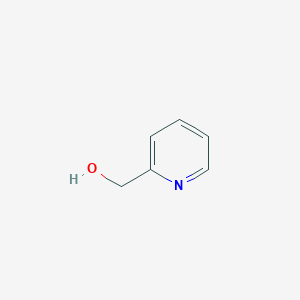

Structure

3D Structure

Propiedades

IUPAC Name |

pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNUBALDGXWUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046531 | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-98-1 | |

| Record name | 2-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piconol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piconol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ8UT1TPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pimecrolimus

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pimecrolimus, an ascomycin macrolactam derivative, is a topical immunomodulating agent primarily indicated for the treatment of atopic dermatitis (eczema).[1][2][3] It belongs to the class of drugs known as calcineurin inhibitors.[1][2] Developed specifically for inflammatory skin diseases, pimecrolimus offers a cell-selective mode of action with a favorable safety profile compared to topical corticosteroids, as it does not typically cause skin atrophy.[1][2][4] This technical guide elucidates the core mechanism of action of pimecrolimus, detailing its molecular interactions, cellular effects, and the experimental evidence that substantiates our current understanding.

Core Mechanism of Action: Calcineurin Inhibition

The primary mechanism of action of pimecrolimus is the targeted inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway.[1][5] When applied topically, pimecrolimus penetrates skin cells and executes its function through a multi-step process:

-

Binding to Immunophilin: Pimecrolimus binds with high affinity to the cytosolic receptor macrophilin-12, also known as FK506-binding protein-12 (FKBP-12).[1][3][5][6]

-

Formation of an Inhibitory Complex: The resulting pimecrolimus-FKBP-12 complex acquires the ability to interact with and inhibit the calcium-dependent protein phosphatase, calcineurin.[5][6][7]

-

Blockade of NFAT Signaling: Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][7] By inhibiting calcineurin, the pimecrolimus-FKBP-12 complex prevents the dephosphorylation of NFAT.[1][5]

-

Inhibition of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus.[1][7] This halt in nuclear translocation prevents NFAT from binding to the promoter regions of genes encoding various pro-inflammatory cytokines.[1] Consequently, the synthesis of key cytokines is suppressed.[2][5][6]

This cascade ultimately blocks the activation of T-cells, which are central to the inflammatory response in atopic dermatitis.[2][5]

Signaling Pathway of Pimecrolimus Action

Caption: Pimecrolimus inhibits T-cell activation via calcineurin blockade.

Cellular and Immunological Effects

Pimecrolimus exerts its therapeutic effects by modulating the function of several key immune cells involved in atopic dermatitis.

-

T-Lymphocytes: The primary targets of pimecrolimus are T-cells.[1][5] By inhibiting calcineurin, pimecrolimus effectively blocks T-cell activation and proliferation.[2][6] It specifically inhibits the synthesis and release of both Th1-type cytokines (e.g., Interleukin-2 [IL-2], Interferon-gamma [IFN-γ]) and Th2-type cytokines (e.g., Interleukin-4 [IL-4], Interleukin-10 [IL-10]).[5][6] Furthermore, studies have shown that pimecrolimus can induce apoptosis (programmed cell death) in pathological T-cells within atopic dermatitis skin lesions, contributing to the resolution of inflammation.[8]

-

Mast Cells: Pimecrolimus also acts on mast cells, preventing the release of pre-formed inflammatory mediators such as histamine and tryptase, as well as newly synthesized cytokines and leukotrienes.[2][5][6][9] This action contributes to the rapid relief of symptoms like itching (pruritus).[10][11]

-

Dendritic (Langerhans) Cells: A key differentiating feature of pimecrolimus compared to other immunosuppressants like tacrolimus and corticosteroids is its selectivity.[2][4] Studies indicate that pimecrolimus does not significantly affect the number or function of epidermal Langerhans cells, which are critical for initiating primary immune responses.[2][4][8] This selectivity may contribute to its lower potential to impair systemic immune reactions.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies, illustrating the efficacy and properties of pimecrolimus.

Table 1: Preclinical Inhibitory Activity

| Parameter | Target | IC50 / Inhibition % | Source |

|---|---|---|---|

| T-cell Proliferation | CD4+ T-cells | 0.55 nM | [9] |

| Histamine Release | Basophils (anti-IgE induced) | 82% | [9] |

| Histamine Release | Mast cells (anti-IgE induced) | 73% |[9] |

Table 2: Protein Binding Characteristics

| Parameter | Pimecrolimus | Tacrolimus | Source |

|---|---|---|---|

| Non-saturating binding to skin proteins | ~3-fold higher | Lower | [12] |

| Unbound fraction in human plasma | 0.4 +/- 0.1% | 3.7 +/- 0.8% (~9-fold higher) |[12] |

Table 3: Clinical Efficacy in Atopic Dermatitis (Selected Studies)

| Study Population | Duration | Endpoint | Pimecrolimus 1% Cream | Vehicle/Placebo | Source |

|---|---|---|---|---|---|

| Infants (3-23 months) | 43 Days | Patients clear or almost clear | 54.5% | 23.8% (p<0.001) | [13] |

| Children & Adolescents (2-17 yrs) | 6 Weeks | Patients clear or almost clear | 35% | 18% (p<0.05) | [13] |

| Adolescents & Adults (Head/Neck AD) | 6 Weeks | Patients clear or almost clear (facial) | 47% | 16% | [14] |

| Long-term (≥ 6 months) | 6 Months | Prevention of flares (Relative Risk) | RR 1.47 (95% CI 1.32 to 1.64) | - |[15] |

Experimental Protocols

Detailed protocols are proprietary to the conducting research institutions. However, based on published methodologies, a representative protocol for evaluating the effect of pimecrolimus on T-cells in atopic skin is outlined below.

Protocol: Immunohistochemical Analysis of T-Cell Infiltration and Apoptosis in Skin Biopsies

-

Patient Recruitment and Biopsy:

-

Recruit patients with diagnosed mild to moderate atopic dermatitis.

-

Obtain informed consent.

-

Collect 4mm punch biopsies from a target lesion at baseline (pre-treatment).

-

Instruct patients to apply pimecrolimus 1% cream twice daily to the lesion.

-

Collect a second biopsy from the same lesion after a defined treatment period (e.g., 3 weeks).[8]

-

-

Tissue Processing:

-

Embed biopsies in OCT (Optimal Cutting Temperature) compound and snap-freeze in liquid nitrogen.

-

Store samples at -80°C until sectioning.

-

Cut 5µm cryostat sections and mount them on charged glass slides.[8]

-

-

Immunofluorescence Staining:

-

Fix sections in acetone for 10 minutes and air dry.

-

Rehydrate in phosphate-buffered saline (PBS).

-

Block non-specific binding using a blocking buffer (e.g., PBS with 10% normal goat serum and 1% bovine serum albumin) for 1 hour.

-

Incubate sections overnight at 4°C with primary antibodies (e.g., rabbit anti-human CD3 for T-cells).

-

Wash slides three times in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

For apoptosis detection, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions, often co-staining with a nuclear marker like DAPI.

-

-

Microscopy and Quantification:

-

Mount coverslips using an anti-fade mounting medium.

-

Visualize sections using a fluorescence or confocal microscope.

-

Capture multiple high-power field images from the epidermal and dermal regions.

-

Quantify the number of CD3+ cells and TUNEL+ cells per unit area using image analysis software (e.g., ImageJ).

-

Compare cell counts between baseline and post-treatment biopsies to determine the effect of pimecrolimus on T-cell infiltration and apoptosis.[8]

-

Experimental Workflow Diagram

Caption: Workflow for analyzing pimecrolimus's effect on skin T-cells.

Conclusion

Pimecrolimus operates through a well-defined mechanism of action centered on the selective inhibition of calcineurin. By forming a complex with FKBP-12, it blocks the NFAT signaling pathway, leading to a profound reduction in the production of inflammatory cytokines by T-cells and the release of mediators from mast cells.[1][5][6] This targeted, non-steroidal approach effectively reduces the inflammation and pruritus characteristic of atopic dermatitis while avoiding corticosteroid-associated side effects like skin atrophy.[2][4] Its selectivity for T-cells and mast cells over dendritic cells further underscores its favorable profile for topical immunomodulation.[4][8]

References

- 1. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]

- 2. Pimecrolimus - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. [Development and pre-clinical aspects of pimecrolimus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pimecrolimus | C43H68ClNO11 | CID 6509979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pimecrolimus leads to an apoptosis-induced depletion of T cells but not Langerhans cells in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. researchgate.net [researchgate.net]

- 12. Binding of pimecrolimus and tacrolimus to skin and plasma proteins: implications for systemic exposure after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. skintherapyletter.com [skintherapyletter.com]

- 14. A randomized controlled trial of pimecrolimus cream 1% in adolescents and adults with head and neck atopic dermatitis and intolerant of, or dependent on, topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topical pimecrolimus for eczema - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinemethanol derivatives, also known as piconols or pyridylcarbinols, are a pivotal class of heterocyclic compounds widely utilized as key building blocks in the pharmaceutical and agrochemical industries. Their structural versatility, arising from the position of the hydroxymethyl group on the pyridine ring and the potential for further substitution, allows for the fine-tuning of physicochemical and biological properties. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-, 3-, and 4-pyridinemethanol derivatives. Key methodologies, including the reduction of pyridinecarboxylic acids and their esters, reduction of pyridine aldehydes and ketones, synthesis from cyanopyridines, and functionalization of picolines, are discussed in detail. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of these valuable heterocyclic scaffolds.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of biologically active molecules. The introduction of a hydroxymethyl group to this scaffold affords pyridinemethanol (piconol) derivatives, which serve as versatile synthetic intermediates. Their importance is underscored by their presence in numerous drug candidates and approved pharmaceuticals, where they can act as crucial pharmacophores or key precursors. Pyridinemethanol derivatives have been investigated for a range of therapeutic applications, including as vasodilators, enzyme inhibitors, and antagonists for ion channels such as TRPV3.[1][2][3] This guide focuses on the primary synthetic routes to pyridinemethanol derivatives, providing detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic strategies.

Core Synthetic Methodologies

The synthesis of pyridinemethanol derivatives can be broadly categorized into four main approaches, each with its own set of advantages and limitations regarding starting material availability, reaction conditions, and substrate scope.

Reduction of Pyridinecarboxylic Acids and Their Esters

One of the most common and direct methods for the synthesis of pyridinemethanols is the reduction of the corresponding pyridinecarboxylic acids or their ester derivatives. This transformation can be achieved using various reducing agents, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used for the reduction of esters to alcohols. The reaction is typically performed in alcoholic solvents or a mixture of solvents like THF and methanol.[4]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing both carboxylic acids and esters. Due to its high reactivity, it requires anhydrous conditions and careful handling.

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and is suitable for large-scale synthesis. The reaction conditions (pressure, temperature, solvent) can be tuned to achieve the desired reduction.

Workflow for the Reduction of Pyridinecarboxylic Acid Esters:

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen Piconol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ibuprofen Piconol, a non-steroidal anti-inflammatory drug (NSAID) designed for topical application. The information herein is intended to support research, development, and formulation activities by providing detailed data, experimental context, and visual representations of key molecular and procedural pathways.

Core Physicochemical Characteristics

Ibuprofen this compound is the 2-pyridinylmethyl ester of ibuprofen. It functions as a prodrug, enhancing the dermal penetration of ibuprofen, which is then released at the target site via enzymatic hydrolysis.[1] It is characterized as a chemically stable, slightly hygroscopic liquid.[2][3][4][5]

Table 1: Quantitative Physicochemical Data for Ibuprofen this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃NO₂ | [1][6][7][8][9] |

| Molecular Weight | 297.4 g/mol | [1][6][7][8][9][10] |

| Appearance | Colorless to light yellow liquid/oil | [1][8][9] |

| pKa | 3.36 ± 0.12 (Predicted) | [1][9][] |

| LogP (Octanol/Water) | 4.3 (Computed) | [1][6][7] |

| Boiling Point | 438.9°C (Estimated) | [8][9] |

| Density | 1.0971 g/cm³ (Estimated) | [1][8][9] |

Solubility Profile

Ibuprofen this compound is a lipophilic molecule that demonstrates strong partitioning into the oil phase.[1][2][4][5] Its solubility is a critical factor in the development of topical formulations to ensure adequate drug loading and release.

Table 2: Solubility of Ibuprofen this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | 16.5 ppm (very limited) | [1][2][3][4] |

| Glycerol | 16.4 mg/mL (modest) | [1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [1][3][10] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |

| Less Polar Organics | Miscible (except silicone fluids) | [2][3][4] |

Mechanism of Action: COX Inhibition Pathway

The therapeutic effects of Ibuprofen this compound are attributable to its active moiety, ibuprofen.[12] Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[][13][14][15][16] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[][13][15][16] By inhibiting COX enzymes, ibuprofen reduces prostaglandin synthesis, thereby exerting its analgesic and anti-inflammatory effects.[][13][15][16]

Experimental Protocols

Detailed experimental methodologies for the characterization of Ibuprofen this compound are crucial for reproducible research. The following sections outline the general procedures for determining key physicochemical parameters.

Solubility Determination

The solubility of Ibuprofen this compound in various solvents is typically determined using the shake-flask method.

Protocol:

-

An excess amount of Ibuprofen this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove any undissolved solute.

-

The concentration of Ibuprofen this compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient is a measure of a compound's lipophilicity.

Protocol:

-

A solution of Ibuprofen this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.

-

The system is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of Ibuprofen this compound in each phase is determined by HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis of Ibuprofen this compound

One common method for the synthesis of Ibuprofen this compound involves the esterification of ibuprofen with 2-pyridinemethanol. Several synthetic routes have been documented.[][17][18][19][20] A general, modern approach aims for improved atom economy and environmentally benign conditions.[17][18]

Hydrolysis and Stability

Ibuprofen this compound is a prodrug that undergoes hydrolysis to release the active ibuprofen molecule. The rate of hydrolysis is influenced by the biological matrix. In vitro studies have shown that the hydrolysis half-life is shortest in plasma without anticoagulants (t½ = 2.5 hours) and is prolonged in the presence of anticoagulants such as citrate (t½ = 8.0 h), heparin (t½ = 15.5 h), and EDTA (t½ = 161.8 h).[2][3][] The conversion to ibuprofen in vivo appears to be very rapid.[2][3] The initial concentration of Ibuprofen this compound does not seem to affect the hydrolysis half-life.[2][3][]

This technical guide serves as a foundational resource for professionals engaged in the study and development of Ibuprofen this compound. The compiled data and procedural outlines are intended to facilitate further research and formulation efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Ibuprofen this compound | C19H23NO2 | CID 3673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ibuprofen-piconol | C19H23NO2 | CID 76968625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ibuprofen this compound CAS#: 64622-45-3 [m.chemicalbook.com]

- 9. 64622-45-3 CAS MSDS (Ibuprofen this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Ibuprofen this compound | TargetMol [targetmol.com]

- 12. Ibuprofen this compound | 64622-45-3 | Benchchem [benchchem.com]

- 13. What is Ibuprofen this compound used for? [synapse.patsnap.com]

- 14. What is the mechanism of Ibuprofen this compound? [synapse.patsnap.com]

- 15. news-medical.net [news-medical.net]

- 16. Ibuprofen - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. CN105985283A - Synthesis method for Pimeprofen - Google Patents [patents.google.com]

- 20. CN103664752A - Synthesis process for ibuprofen this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Therapeutic Potential of Piconol Prodrugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piconol prodrugs, focusing on their synthesis, mechanism of action, and therapeutic applications. The primary example discussed is Ibuprofen this compound, an ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which has been investigated for its topical anti-inflammatory effects.

Introduction to this compound and this compound Prodrugs

This compound, chemically known as pyridin-2-ylmethanol, is a pyridine derivative that can be used as a promoiety in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. The this compound moiety in a prodrug is typically attached to the parent drug via an ester linkage.

The primary rationale for developing this compound prodrugs is to enhance the topical delivery and therapeutic efficacy of parent drugs. In the case of Ibuprofen this compound, the addition of the this compound group is intended to improve the skin penetration of ibuprofen, allowing for more effective local treatment of inflammation and pain with potentially reduced systemic side effects.[1]

Physicochemical Properties of Ibuprofen this compound

Ibuprofen this compound is a chemically stable, slightly hygroscopic liquid that exhibits strong partitioning into the oil phase. It has very limited solubility in water but is miscible with less polar organic solvents.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃NO₂ | |

| Molecular Weight | 297.4 g/mol | |

| IUPAC Name | pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| CAS Number | 64622-45-3 | |

| Water Solubility | 16.5 ppm | |

| Glycerol Solubility | 16.4 mg/mL |

Synthesis of Ibuprofen this compound

Ibuprofen this compound is synthesized via an esterification reaction between ibuprofen and this compound (pyridin-2-ylmethanol). Several methods have been reported, including the use of condensing agents and "green chemistry" approaches.

Experimental Protocol: Synthesis via Esterification with a Condensing Agent

This protocol is based on methods described in the patent literature.[3][4]

Materials:

-

Ibuprofen

-

Pyridin-2-ylmethanol (this compound)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent (e.g., acetone, ethyl acetate)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Purified water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve ibuprofen (1.0 molar equivalent) in dichloromethane.

-

Add pyridin-2-ylmethanol (1.0-1.2 molar equivalents).

-

Add 4-Dimethylaminopyridine (DMAP) (0.03-0.1 molar equivalents) as a catalyst.

-

To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.0-1.2 molar equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea (if DCC was used).

-

Wash the filtrate successively with 5% sodium bicarbonate solution and purified water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation (e.g., 171-173 °C / 0.133 kPa) to yield pure Ibuprofen this compound as an oily liquid.[3]

Therapeutic Potential and Mechanism of Action

The therapeutic potential of Ibuprofen this compound lies in its ability to deliver ibuprofen topically. This approach is particularly beneficial for localized inflammatory conditions, such as acne vulgaris, as it can minimize the systemic side effects associated with oral NSAIDs.[1]

Prodrug Activation and Pharmacological Action

Ibuprofen this compound itself is pharmacologically inactive. Upon topical application, it penetrates the stratum corneum and enters the viable epidermis. Within the skin, esterase enzymes hydrolyze the ester bond, releasing the active parent drug, ibuprofen, and the this compound promoiety. Ibuprofen then exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5]

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of ibuprofen are mediated through the inhibition of the COX signaling pathway. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8]

References

- 1. What is the mechanism of Ibuprofen this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN103664752A - Synthesis process for ibuprofen this compound - Google Patents [patents.google.com]

- 4. CN102304081A - Green synthesis method for ibuprofen this compound and medicinal preparation thereof - Google Patents [patents.google.com]

- 5. What is Ibuprofen this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Partitioning Characteristics of Piconol (2-Pyridinemethanol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partitioning characteristics of Piconol, also known as 2-Pyridinemethanol. This document is intended to be a valuable resource for professionals in research, discovery, and drug development by consolidating available data, presenting detailed experimental methodologies, and illustrating key concepts and workflows.

Introduction to this compound (2-Pyridinemethanol)

This compound, or 2-Pyridinemethanol, is a heterocyclic alcohol with a molecular formula of C₆H₇NO. It consists of a pyridine ring substituted with a hydroxymethyl group at the 2-position. This structure imparts both aromatic and polar characteristics, influencing its physicochemical properties, including solubility and lipophilicity. Understanding these properties is critical for its application in pharmaceutical formulations and as a building block in organic synthesis.

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. The structural features of this compound, namely the polar hydroxymethyl group and the nitrogen-containing aromatic pyridine ring, allow for interactions with a variety of solvents.

Aqueous Solubility

There are conflicting reports regarding the aqueous solubility of this compound. Several sources describe it as being "fully miscible" with water, which implies solubility in all proportions[1]. However, other sources provide a quantitative value of 1000 mg/L. This discrepancy may arise from differences in experimental conditions, such as temperature and pH, or variations in the purity of the compound used. Further experimental verification is recommended to definitively establish the aqueous solubility of this compound under specific conditions.

Solubility in Organic Solvents

This compound is generally described as being highly soluble in a range of common organic solvents[2]. This is attributed to its ability to engage in hydrogen bonding via its hydroxyl group and dipole-dipole interactions.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Quantitative Solubility | Qualitative Solubility |

| Aqueous | Water | 1000 mg/L (Note: Conflicting reports of "miscible" exist)[3] | Soluble / Miscible[1][4] |

| Alcohols | Methanol | Data not available | Soluble[5] |

| Ethanol | Data not available | Highly Soluble[2] | |

| Ketones | Acetone | Data not available | Highly Soluble[2] |

| Ethers | Diethyl Ether | Data not available | Highly Soluble[2] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL (45.82 mM)[6] | Highly Soluble[3] |

Partitioning Characteristics

The partitioning of a compound between an aqueous and an immiscible organic phase is a key indicator of its lipophilicity. This is commonly expressed as the logarithm of the partition coefficient (log P), which is a critical parameter in drug design and development for predicting membrane permeability and pharmacokinetic properties.

Table 2: Partitioning Characteristics of this compound

| Parameter | Value | Method |

| Log P (Octanol/Water) | 0.11 | Not Specified |

A log P value of 0.11 indicates that this compound has a slight preference for the aqueous phase over the octanol phase, suggesting it is a relatively hydrophilic compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and partitioning data. The following sections describe the methodologies for the key experiments cited in this guide.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent[7].

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the excess solid to sediment. The supernatant is then carefully separated from the solid phase. This is typically achieved by centrifugation followed by filtration through a chemically inert membrane filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles[5].

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[8][9]. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/100 mL) or as molarity (mol/L) at the specified temperature.

Determination of Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient is a measure of the differential solubility of a compound in these two immiscible liquids.

The partitioning of a solute between two immiscible phases is governed by its relative affinity for each phase. At equilibrium, the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase is constant and is known as the partition coefficient (P).

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating log P values. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known log P value[10][11].

Protocol:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known log P values are injected into the HPLC system. The retention time (t_R_) for each standard is recorded.

-

Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_ where t_0_ is the void time of the column.

-

Generation of Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known log P values of the standards. A linear relationship is expected.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same chromatographic conditions, and its retention time is measured.

-

log P Determination: The capacity factor for this compound is calculated, and its log P value is determined by interpolation from the calibration curve.

Conclusion

This technical guide has summarized the available information on the solubility and partitioning characteristics of this compound (2-Pyridinemethanol). While qualitative data suggests good solubility in polar solvents, there is a need for more comprehensive quantitative studies across a wider range of pharmaceutically relevant solvents and conditions. The provided experimental protocols offer a standardized approach for generating such data, which is essential for the effective utilization of this compound in research and development. The conflicting reports on its aqueous solubility highlight the importance of carefully controlled experiments and detailed reporting of methodologies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Novel Piconol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting initial toxicity screening of novel Piconol compounds. This compound, identified as 2-Pyridinylmethanol and a component of Ibuprofen this compound, belongs to the pyridine family of compounds.[1][2] Early preclinical assessment of the toxicological profile of new chemical entities is crucial for identifying and eliminating compounds with unfavorable safety profiles, thereby reducing late-stage attrition in drug development.[3][4] This document outlines a tiered screening strategy, incorporating both in vitro and in vivo methodologies, to efficiently characterize the potential hazards of novel this compound analogues.

Introduction to this compound Compounds and Early-Stage Toxicology

This compound compounds, characterized by a pyridine methanol scaffold, represent a class of chemicals with potential therapeutic applications. The known toxicological profile of 2-Pyridinylmethanol indicates potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] Phenolic compounds, a related chemical class, are known to denature proteins and can cause a range of effects from corrosive injury to cardiac arrhythmias.[5] Therefore, a robust initial toxicity assessment is imperative.

The modern paradigm in toxicology emphasizes a "fail early" approach, utilizing a combination of in silico, in vitro, and targeted in vivo studies to prioritize candidates with the highest potential for success. This tiered approach conserves resources, reduces animal usage in line with the 3Rs (Replacement, Reduction, Refinement) principle, and provides rapid feedback to medicinal chemistry teams.[3][6]

Tier 1: In Vitro Toxicity Screening

In vitro assays are the cornerstone of early toxicity screening, offering high-throughput capabilities to assess cytotoxicity, genotoxicity, and specific mechanisms of toxicity using cultured cells.[7][8] These tests require small amounts of compound and provide critical data to guide further studies.[3]

Cytotoxicity Assays

The initial evaluation of toxicity involves assessing a compound's effect on cell viability and proliferation. A panel of cell lines, including both cancerous (e.g., HepG2 for liver, HEK293 for kidney) and non-cancerous primary cells, should be used to identify potential target organs and determine the therapeutic index.[9]

Table 1: Comparative Cytotoxicity of Novel this compound Compounds (IC₅₀, µM)

| Compound ID | HepG2 (Liver) | HEK293 (Kidney) | H9c2 (Heart) | Balb/3T3 (Fibroblast) |

| PN-001 | 45.2 | 88.1 | >100 | 75.6 |

| PN-002 | 12.5 | 25.8 | 55.3 | 33.1 |

| PN-003 | >100 | >100 | >100 | >100 |

| PN-004 | 5.8 | 11.2 | 21.9 | 9.4 |

| Control | Doxorubicin | Cisplatin | Doxorubicin | Cycloheximide |

Genotoxicity Assays

Genotoxicity assessment is critical to determine if a compound can damage genetic material, potentially leading to mutations or cancer.

-

Ames Test (Bacterial Reverse Mutation Assay): A standard screening test using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Micronucleus Test: Performed in mammalian cells (e.g., CHO, TK6) to detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects.

Table 2: Genotoxicity Profile of this compound Compounds

| Compound ID | Ames Test (±S9 Activation) | In Vitro Micronucleus Assay |

| PN-001 | Negative | Negative |

| PN-002 | Negative | Positive |

| PN-003 | Negative | Negative |

| PN-004 | Positive | Positive |

Organ-Specific Toxicity

-

Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition.[10] Assays using primary human hepatocytes or 3D liver models can assess endpoints like steatosis, cholestasis, and mitochondrial dysfunction.

-

Cardiotoxicity: Assays using human stem cell-derived cardiomyocytes can evaluate potential for QT interval prolongation and arrhythmias, common reasons for preclinical and clinical failure.[10]

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Plating: Seed cells (e.g., HepG2, HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Ames Test (Plate Incorporation Method)

-

Strain Selection: Use tester strains such as S. typhimurium TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

-

Preparation: Add 0.1 mL of the tester strain culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (if required) to 2 mL of molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+) on each plate.

-

Evaluation: A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.

Tier 2: In Vivo Toxicity Screening

Compounds that demonstrate a promising profile in in vitro assays proceed to limited in vivo studies.[11] These studies aim to understand the compound's behavior in a whole organism, assess its safety margin, and identify potential target organs for toxicity.[12]

Acute Toxicity Study

An acute toxicity study provides information on the potential health effects of a single, high-dose exposure to a substance.[12][13] The Up-and-Down Procedure (UDP) is often used to minimize animal usage.

-

Animal Model: Typically conducted in one rodent species (e.g., Sprague-Dawley rats), using a single sex (usually females).[13]

-

Dosing: Animals are dosed sequentially at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

Endpoint: The study provides an estimate of the LD₅₀ (median lethal dose) and identifies clinical signs of acute toxicity.

Table 3: Acute Oral Toxicity Data for Lead this compound Compounds

| Compound ID | Species | Estimated LD₅₀ (mg/kg) | Key Clinical Signs |

| PN-001 | Rat | >2000 | No significant findings |

| PN-003 | Rat | ~1500 | Sedation, piloerection at doses >1000 mg/kg |

7-Day Dose Range-Finding Study

This study helps to determine dose levels for longer-term (sub-chronic) studies and identifies potential target organs.

-

Animal Model: Rodents (e.g., Wistar rats).

-

Dosing: Three dose levels (low, mid, high) are selected based on acute toxicity data. Animals are dosed daily for 7 consecutive days.

-

Assessments: Includes daily clinical observations, weekly body weight and food consumption measurements, and terminal collection of blood for hematology and clinical chemistry.

-

Pathology: A gross necropsy is performed, and major organs are weighed and preserved for histopathological examination.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Tiered workflow for initial toxicity screening of this compound compounds.

Hypothetical Signaling Pathway

Caption: Potential mechanism of action for a therapeutic this compound compound.

Logical Relationship of Screening

Caption: Decision tree for go/no-go decisions in this compound toxicity screening.

References

- 1. This compound | C6H7NO | CID 11474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ibuprofen this compound | C19H23NO2 | CID 3673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. blog.biobide.com [blog.biobide.com]

- 7. criver.com [criver.com]

- 8. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. hoeford.com [hoeford.com]

- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 13. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ibuprofen Piconol

Introduction

Ibuprofen piconol, an ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed to enhance topical delivery.[1][2] Accurate and reliable quantification of Ibuprofen this compound in pharmaceutical formulations is crucial for quality control, stability testing, and research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ibuprofen this compound.

Principle

This method utilizes a reversed-phase C18 column to separate Ibuprofen this compound from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid.[1][3][4] The addition of phosphoric or formic acid helps to suppress the ionization of silanol groups on the stationary phase and the analyte, leading to improved peak shape and retention time stability. Detection is performed using a UV detector at a wavelength where Ibuprofen this compound exhibits strong absorbance.[1]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. An Agilent 1260 Infinity II or equivalent is suitable.[1]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

-

Chemicals and Reagents:

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Ibuprofen this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) containing 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (approx. 25°C) |

| UV Detection | 222 nm |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ibuprofen this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. Sonicate for 10 minutes to ensure complete dissolution.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions are used to construct a calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the formulation (e.g., cream, gel, solution). A generic procedure for a topical formulation is outlined below:

-

Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ibuprofen this compound into a suitable container.

-

Add a known volume of mobile phase (e.g., 50 mL) and vortex or sonicate to extract the active ingredient.

-

Transfer the solution to a 100 mL volumetric flask and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. System Suitability

Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution (e.g., 20 µg/mL) multiple times. The system suitability parameters to be monitored are presented in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |

6. Data Analysis

-

Calibration Curve: Inject the working standard solutions in duplicate and plot the mean peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

-

Quantification: Inject the prepared sample solutions. The concentration of Ibuprofen this compound in the samples can be calculated using the regression equation from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the HPLC quantification of Ibuprofen this compound.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of Ibuprofen this compound in pharmaceutical preparations. The method is suitable for routine quality control analysis and can be validated to meet regulatory requirements.

References

Application Notes and Protocols for a Stability-Indicating Assay of Ibuprofen Piconol

Introduction

Ibuprofen Piconol, an ester of ibuprofen, is utilized for its anti-inflammatory and analgesic properties, often in topical formulations to enhance skin penetration. To ensure the safety and efficacy of pharmaceutical products containing Ibuprofen this compound, a validated stability-indicating assay is crucial. This assay selectively quantifies the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

These application notes provide a comprehensive protocol for developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for Ibuprofen this compound, in accordance with International Council for Harmonisation (ICH) guidelines. The method is designed to be specific, accurate, precise, and robust for the quantitative determination of Ibuprofen this compound in bulk drug and pharmaceutical formulations.

Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the stability-indicating assay of Ibuprofen this compound.[1][2][3]

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent[1] |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3] |

| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient (approximately 25°C)[1] |

| UV Detection | 222 nm[1] |

| Run Time | 10 minutes[1] |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation: Mix acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 volume-by-volume ratio.[1] Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ibuprofen this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

Sample Preparation: For a pharmaceutical formulation (e.g., cream or gel), accurately weigh a portion of the formulation equivalent to 10 mg of Ibuprofen this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug. Make up the volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method should be validated according to ICH guidelines for the following parameters:

-

Specificity: Demonstrated by the separation of the Ibuprofen this compound peak from potential degradation products and excipients.[4] This is assessed through forced degradation studies.

-

Linearity: Assessed by analyzing a series of at least five concentrations of the standard solution over the range of 50-150% of the target concentration.

-

Accuracy: Determined by the recovery of a known amount of Ibuprofen this compound spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120%).

-

Precision: Evaluated at the levels of repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.[3]

-

Robustness: Assessed by making deliberate small variations in method parameters such as mobile phase composition, flow rate, and column temperature.[5]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3][4] The drug substance and drug product should be subjected to the following stress conditions:

-

Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an appropriate duration.

After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.

Data Presentation

The results of the forced degradation studies should be summarized to show the extent of degradation and the ability of the method to separate the degradants from the parent drug.

Table 1: Summary of Forced Degradation Studies for Ibuprofen this compound

| Stress Condition | Duration | % Degradation of Ibuprofen this compound | Peak Purity of Ibuprofen this compound | Observations |

| 0.1 M HCl | 2 hours | 15.2% | Pass | One major degradation product observed at RRT 0.85 |

| 0.1 M NaOH | 2 hours | 25.8% | Pass | Two major degradation products observed at RRT 0.72 and 0.91 |

| 3% H₂O₂ | 24 hours | 8.5% | Pass | Minor degradation products observed |

| Thermal (105°C) | 24 hours | 5.1% | Pass | No significant degradation |

| Photolytic (UV) | 48 hours | 12.3% | Pass | One major degradation product observed at RRT 1.15 |

Table 2: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Repeatability | < 1.0% | % RSD ≤ 2.0% |

| - Intermediate Precision | < 1.5% | % RSD ≤ 2.0% |

| Robustness | No significant impact on results | Method should remain unaffected |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

Visualizations

Experimental Workflow

Caption: Workflow for the development and validation of the stability-indicating HPLC method.

Proposed Degradation Pathway of Ibuprofen this compound

The primary degradation pathway for Ibuprofen this compound under hydrolytic conditions is the cleavage of the ester bond, yielding Ibuprofen and 2-pyridinemethanol (this compound). Further degradation of Ibuprofen can occur under more strenuous conditions.[6][7]

Caption: Proposed degradation pathway of Ibuprofen this compound under stress conditions.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the determination of Ibuprofen this compound in the presence of its degradation products. The method is suitable for routine quality control and stability testing of Ibuprofen this compound in bulk and pharmaceutical dosage forms. The forced degradation studies confirm the stability-indicating nature of the assay, making it a valuable tool for ensuring product quality throughout its shelf life.

References

- 1. benchchem.com [benchchem.com]

- 2. Separation of Ibuprofen this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro skin permeation studies are crucial in the development and evaluation of topical and transdermal drug delivery systems.[1][2] These studies provide valuable insights into the rate and extent of drug absorption through the skin, helping to assess the bioavailability, efficacy, and safety of dermatological and transdermal formulations.[2][3] The Franz diffusion cell is a widely recognized and utilized apparatus for these studies, offering a reliable and reproducible method to simulate drug permeation through the skin under controlled laboratory conditions.[2][3]

This document provides detailed application notes and protocols for conducting in vitro skin permeation studies using Franz diffusion cells. It covers the principles of the methodology, experimental protocols, data analysis, and key considerations for obtaining accurate and reproducible results.

Principle of the Franz Diffusion Cell

The Franz diffusion cell is a simple, yet effective, two-chamber device that facilitates the study of substance permeation across a membrane.[3] It consists of a donor chamber, where the test formulation is applied, and a receptor chamber, which contains a fluid that mimics physiological conditions.[3] The two chambers are separated by a membrane, which can be synthetic, animal skin, or human skin.[3]

The fundamental principle involves measuring the amount of an active substance that permeates from the donor chamber, through the membrane, and into the receptor chamber over a specific period.[1] The receptor fluid is continuously stirred and maintained at a constant temperature to ensure uniform distribution of the permeated substance and to mimic physiological conditions.[4] Samples are collected from the receptor chamber at predetermined time intervals and analyzed to quantify the concentration of the permeated active ingredient.[4]

Experimental Protocols

Materials and Equipment

-

Franz Diffusion Cells (appropriate size and volume)

-

Water bath with circulator and heater

-

Magnetic stirrer or stirring bars for each cell

-

Membrane of choice (e.g., excised human or animal skin, synthetic membranes)

-

Test formulation (e.g., cream, gel, ointment, patch)

-

Receptor solution (e.g., phosphate-buffered saline (PBS), ethanol-water mixture)

-

Syringes and needles for sampling

-

Parafilm or other suitable covering for the donor chamber

-

Analytical instrumentation for sample analysis (e.g., HPLC, LC-MS)

-

Standard laboratory glassware and consumables

Detailed Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro skin permeation study using Franz diffusion cells.

Caption: A flowchart of the key steps in a Franz diffusion cell experiment.

Protocol for Franz Cell Preparation and Assembly

-

Cleaning: Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent and rinse with distilled water to remove any residues.

-

Membrane Preparation:

-

Excised Skin (Human or Animal): Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin to a size slightly larger than the orifice of the diffusion cell.[5] The skin can be used as full-thickness or the epidermis can be separated by heat treatment (e.g., immersion in water at 60°C for one minute).[6]

-

Synthetic Membranes: Pre-hydrate synthetic membranes in the receptor solution for a specified period as recommended by the manufacturer to ensure proper wetting.[7]

-

-

Assembly:

-

Place the prepared membrane on the receptor chamber, ensuring the stratum corneum side faces up (for skin membranes).

-

Carefully position the donor chamber on top of the membrane and clamp the two chambers together securely to prevent leakage.[7]

-

Protocol for Execution of the Permeation Study

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (typically 32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[7] Degassing is crucial to prevent bubble formation which can interfere with diffusion.[7]

-

Temperature Equilibration: Place the assembled cells in the heating block/water bath and allow the system to equilibrate to the desired temperature (typically 32°C to mimic skin surface temperature) for about 15-30 minutes.[8]

-

Formulation Application: Accurately apply a known quantity of the test formulation onto the surface of the membrane in the donor chamber.[7] For semi-solid formulations, this is typically done by weight.

-

Occlusion: Cover the donor chamber with parafilm or a lid to prevent evaporation of the formulation.[7]

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[4]

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[7]

-

"Sink conditions" refer to a state where the concentration of the drug in the receptor chamber is less than 10% of its saturation solubility, ensuring that the permeation is not limited by the solubility in the receptor medium.[8]

-

Protocol for Sample Analysis

-

Analytical Method: The concentration of the active ingredient in the collected samples is typically determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Data Calculation:

-

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for the amount of drug removed in previous samples.

-

Plot the cumulative amount of drug permeated per unit area against time.

-

The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

-

The lag time (t_lag) is determined from the x-intercept of the linear portion of the plot.

-

Data Presentation

Quantitative data from in vitro skin permeation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Comparison of Ibuprofen Permeation Across Different Synthetic Membranes

The choice of synthetic membrane can significantly impact the observed permeation rate. The following table summarizes the steady-state flux of ibuprofen across various synthetic membranes.

| Membrane Type | Material | Pore Size (μm) | Thickness (μm) | Ibuprofen Flux (mg/cm²/h) |

| Cellulose Nitrate | Cellulose Nitrate | 0.45 | 150 | 17.65 ± 2.06 |

| Nuclepore | Polycarbonate | 0.4 | 10 | 17.38 ± 0.79 |

| Tuffryn | Polysulfone | 0.45 | 140 | 13.54 ± 0.49 |

| Supor | Polyethersulfone | 0.45 | 145 | 10.48 ± 0.31 |

| Cuprophan | Regenerated Cellulose | - | 11.5 | 1.57 ± 0.15 |

| Visking | Regenerated Cellulose | - | 73 | 1.39 ± 0.09 |

| PDMS | Polydimethylsiloxane | Non-porous | 125 | 0.09 ± 0.01 |

Data adapted from a comparative study on ibuprofen diffusion.[1][9]

Effect of Chemical Enhancers on Ketoprofen Permeation

Chemical enhancers are often included in topical formulations to improve drug penetration. The following table shows the effect of different enhancers on the permeation of ketoprofen.

| Formulation | Enhancer | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Enhancement Ratio |

| Control (without enhancer) | None | 25.8 ± 3.1 | 1.03 ± 0.12 | 1.0 |

| Formulation A | 5% Oleic Acid | 125.6 ± 11.2 | 5.02 ± 0.45 | 4.87 |

| Formulation B | 5% Propylene Glycol | 68.9 ± 7.5 | 2.76 ± 0.30 | 2.67 |

| Formulation C | 5% Ethanol | 82.4 ± 9.3 | 3.30 ± 0.37 | 3.19 |

Enhancement Ratio = Jss of formulation with enhancer / Jss of control formulation.

Validation Parameters for Franz Diffusion Cells

Validation of the Franz diffusion cell system is crucial for ensuring the reproducibility and reliability of the data.[8] The following table presents key validation parameters and their impact on the coefficient of variation (CV) for ibuprofen permeation.[8]

| Validation Parameter | Pre-Validation CV (%) | Post-Validation CV (%) |

| Stirring Speed | 18.2 | 4.5 |

| Temperature Control | 15.8 | 3.8 |

| Sampling Volume and Frequency | 12.5 | 4.1 |

| Overall System | 25.7 | 5.3 |

Data adapted from a study on the validation of a static Franz diffusion cell system.[6][8][10]

Visualizations of Key Concepts

Decision Tree for Membrane Selection

The choice of membrane is a critical step in designing a skin permeation study. The following diagram provides a decision-making framework for selecting the appropriate membrane.

Caption: A guide for selecting the appropriate membrane for permeation studies.

Factors Influencing Skin Permeation

Several factors can influence the rate and extent of drug permeation through the skin. Understanding these factors is essential for proper experimental design and data interpretation.

Caption: Factors affecting drug permeation through the skin.

Troubleshooting

Common issues encountered during Franz diffusion cell experiments and their potential solutions are outlined below:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Variability in Results | - Inconsistent membrane thickness or integrity- Air bubbles under the membrane- Inconsistent formulation application- Temperature fluctuations- Inadequate stirring | - Use membranes from the same donor/lot and measure thickness- Ensure proper filling of the receptor chamber to avoid bubbles- Use a positive displacement pipette for accurate dosing- Ensure the water bath is functioning correctly- Use appropriate size stir bars and validate stirring speed |